molecular formula C19H17NO B12531725 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine CAS No. 654072-35-2

4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine

Cat. No.: B12531725
CAS No.: 654072-35-2
M. Wt: 275.3 g/mol
InChI Key: VKWHSQQITXZTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methoxyphenyl)bicyclo[221]hepta-2,5-dien-2-yl]pyridine is a complex organic compound featuring a bicyclic structure with a methoxyphenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine typically involves the reaction of 3-(4-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde with pyridine derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of zeolite catalysts to enhance the efficiency and yield of the reaction. Zeolites, such as HY and HZSM-5, have been shown to be effective in promoting the dimerization and other reactions of bicyclo[2.2.1]hepta-2,5-diene derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents used.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a molecular switch, undergoing reversible photochemical reactions that can be harnessed in optoelectronic systems and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is unique due to its combination of a methoxyphenyl group and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

654072-35-2

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]pyridine

InChI

InChI=1S/C19H17NO/c1-21-17-6-4-13(5-7-17)18-15-2-3-16(12-15)19(18)14-8-10-20-11-9-14/h2-11,15-16H,12H2,1H3

InChI Key

VKWHSQQITXZTQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3CC2C=C3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.